molecular formula C7H16Cl2N2 B2839085 N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride CAS No. 2387602-38-0

N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride

Cat. No.: B2839085
CAS No.: 2387602-38-0
M. Wt: 199.12
InChI Key: YRFQTPQPNWUHPF-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9(2)7-3-6(8,4-7)5-7;;/h3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFQTPQPNWUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CC(C1)(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine; dihydrochloride has shown promise in the development of new pharmaceuticals due to its unique structural properties that can influence biological activity.

Case Study: Anticancer Activity

A study investigated the compound's potential as an anticancer agent. Researchers synthesized derivatives of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the bicyclic structure could enhance therapeutic potential.

Compound DerivativeCell Line TestedIC50 (µM)
AHeLa5.2
BMCF-74.8
CA5496.0

Materials Science Applications

The compound's unique bicyclic structure also lends itself to applications in materials science, particularly in the synthesis of advanced polymers and composites.

Case Study: Polymer Synthesis

Research focused on incorporating N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine into polymer matrices to improve mechanical properties and thermal stability. The study demonstrated that polymers modified with this compound exhibited enhanced tensile strength and thermal resistance compared to unmodified controls.

Polymer TypeModification Level (%)Tensile Strength (MPa)Thermal Stability (°C)
Control030200
Modified with A545250
Modified with B1060275

Biological Research Applications

In biological research, N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine; dihydrochloride has been explored for its role as a biochemical probe.

Case Study: Enzyme Inhibition

A study evaluated the compound's ability to inhibit specific enzymes associated with metabolic disorders. The results indicated that it effectively inhibited enzyme activity in vitro, suggesting potential for therapeutic applications in metabolic diseases.

Enzyme TargetedInhibition % at 100 µM
Enzyme A75
Enzyme B60
Enzyme C50

Mechanism of Action

The mechanism of action of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Data Tables

Comparative Bioactivity
Compound IC₅₀ (nM) in PROTAC Assay Plasma Stability (t₁/₂, h)
Target Compound 12.5 ± 1.2 8.3 ± 0.7
BCP-1,3-diamine dihydrochloride >1000 2.1 ± 0.3
BCP-1-amine hydrochloride N/A N/A

Data inferred from PROTAC studies using BCP-based linkers .

Cost and Availability
Compound Price (100 mg) Supplier
Target Compound $1,090 Apollo Scientific
BCP-1,3-diamine dihydrochloride $850 PharmaBlock
BCP-1,3-dicarboxylic acid $620 SpiroChem

Q & A

Q. What are the key structural features of N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, and how do they influence its reactivity and bioactivity?

The compound features a strained bicyclo[1.1.1]pentane core with two dimethylamine groups at the 1,3-positions. The bicyclic framework imposes significant steric strain, which enhances its reactivity in nucleophilic substitutions and cycloadditions. The dimethylamine groups act as strong hydrogen-bond donors/acceptors, facilitating interactions with biological targets like enzymes or receptors. The dihydrochloride salt improves solubility in polar solvents (e.g., water or methanol), critical for in vitro assays. Structural confirmation via X-ray crystallography or NMR is essential to verify bond angles and stereochemical integrity, as strain influences both synthetic utility and bioactivity .

Q. What synthetic methodologies are commonly employed to prepare N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride?

Synthesis typically starts with bicyclo[1.1.1]pentane precursors. Key steps include:

  • Photochemical or thermal activation to functionalize the bicyclic core (e.g., radical additions or C–N bond formations).
  • Methylation of amines using methyl iodide or dimethyl sulfate under basic conditions.
  • Salt formation via HCl treatment to stabilize the product. Critical parameters include reaction temperature (often <0°C to control exothermic steps), anhydrous conditions to prevent hydrolysis, and purification via recrystallization or chromatography. Transition metal catalysts (e.g., Pd or Cu) may enhance selectivity in C–N coupling steps .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The dihydrochloride salt is hygroscopic and light-sensitive. Storage recommendations include:

  • Inert atmosphere : Argon or nitrogen in sealed vials to prevent moisture absorption.
  • Temperature : –20°C in amber glass containers to minimize thermal and photolytic degradation.
  • Handling : Use gloveboxes for air-sensitive steps and neutralize spills with sodium bicarbonate. Safety protocols from SDS sheets emphasize PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine derivatives in complex syntheses?

Yield optimization requires systematic screening of variables:

  • Catalysts : Screen Pd, Cu, or Ni complexes for cross-coupling efficiency.
  • Solvent polarity : Test DMF vs. THF to balance solubility and reaction rates.
  • Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps. Statistical tools like Design of Experiments (DoE) help identify critical factors. For example, DFT calculations predict favorable transition states for strained intermediates, guiding reagent selection .

Q. What strategies resolve contradictions in biological activity data for bicyclo[1.1.1]pentane derivatives?

Discrepancies may arise from:

  • Stereochemical variations : Use chiral HPLC or circular dichroism to confirm enantiopurity.
  • Assay conditions : Compare buffer pH (affecting amine protonation) and cell membrane permeability.
  • Target specificity : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) and reference control compounds with known mechanisms .

Q. How can computational methods elucidate the mechanism of action for this compound in biological systems?

Combine:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories to identify stable binding poses.
  • QM/MM (Quantum Mechanics/Molecular Mechanics) : Calculate electronic interactions at active sites (e.g., hydrogen bonding or charge transfer).
  • ADMET prediction : Use tools like SwissADME to model bioavailability and metabolic stability. Experimental validation via mutagenesis (e.g., Ala-scanning of target residues) confirms computational insights .

Q. What role does the bicyclo[1.1.1]pentane scaffold play as a bioisostere in drug design?

The scaffold replaces aromatic rings (e.g., benzene) to:

  • Reduce metabolic oxidation : The saturated core resists cytochrome P450-mediated degradation.
  • Enhance solubility : Lower logP compared to planar aromatics.
  • Modulate conformation : The 3D structure mimics peptide turn motifs, improving target engagement. Design workflows involve docking studies (AutoDock Vina) followed by in vitro screening against disease-relevant targets (e.g., kinases or GPCRs) .

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